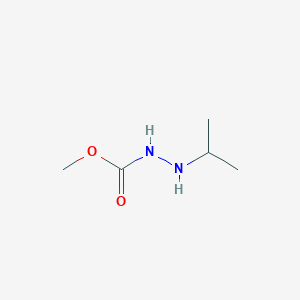

Methyl 2-isopropylhydrazinecarboxylate

Description

Methyl 2-isopropylhydrazinecarboxylate is a hydrazine derivative featuring a methyl ester group and an isopropyl substituent on the hydrazine backbone. The compound’s reactivity is influenced by the ester group and the steric effects of the isopropyl moiety, which may modulate its nucleophilicity and stability .

Propriétés

Formule moléculaire |

C5H12N2O2 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

methyl N-(propan-2-ylamino)carbamate |

InChI |

InChI=1S/C5H12N2O2/c1-4(2)6-7-5(8)9-3/h4,6H,1-3H3,(H,7,8) |

Clé InChI |

SCYVEOMNIWOSPQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NNC(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structurally related hydrazinecarboxylates, emphasizing physicochemical properties, synthesis, and applications. Key analogs include tert-butyl 2-isopropylhydrazinecarboxylate and ethyl carbazate derivatives , as inferred from the evidence.

Table 1: Physicochemical and Functional Comparison

*Estimated based on structural similarity to tert-butyl analog.

Key Differences and Trends:

Steric Effects :

- The tert-butyl group in the analog introduces significant steric bulk, which may enhance stability under acidic or basic conditions compared to the methyl variant. This property is critical in protecting-group chemistry .

- The methyl ester likely offers faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.

For example, tert-butyl 2-isopropylhydrazinecarboxylate is synthesized via Boc-protection strategies, suggesting similar methodologies could apply to the methyl compound .

Thermal and Chemical Stability :

- tert-Butyl esters are generally more resistant to hydrolysis than methyl esters due to the stability of the tert-butyl carbocation intermediate. This makes the tert-butyl analog preferable in multi-step syntheses requiring prolonged reaction conditions .

Commercial Availability: The tert-butyl derivative is marketed as a laboratory reagent (e.g., by Fluorochem and Hairui Chem) in varying quantities (5–100 g), with a purity of 95% . No commercial data are available for the methyl compound, implying it may be a niche or custom-synthesized material.

Limitations and Knowledge Gaps

- Direct experimental data (e.g., melting point, solubility, spectral profiles) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

- Safety and handling guidelines (e.g., hazard statements) are unavailable for the methyl compound, unlike its tert-butyl analog, which lacks detailed hazard data despite being a commercial product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.